N,N'-diphenylpiperazine-1,4-dicarbothioamide
Overview
Description
N,N’-diphenylpiperazine-1,4-dicarbothioamide is a chemical compound with the molecular formula C18H20N4S2. It is known for its unique structure, which includes a piperazine ring substituted with phenyl groups and thioamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diphenylpiperazine-1,4-dicarbothioamide typically involves the reaction of piperazine with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Piperazine and phenyl isothiocyanate.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of N,N’-diphenylpiperazine-1,4-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to maximize yield and purity. The key steps include:
Bulk Reactants: Large quantities of piperazine and phenyl isothiocyanate.
Optimized Conditions: Precise control of temperature, solvent, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-diphenylpiperazine-1,4-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-diphenylpiperazine-1,4-dicarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-diphenylpiperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioamide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenylpiperazine-1,4-dicarboxamide: Similar structure but with carboxamide groups instead of thioamide.
N,N’-diphenylpiperazine-1,4-dicarbamate: Contains carbamate groups instead of thioamide.
N,N’-diphenylpiperazine-1,4-dicarboxylate: Features carboxylate groups instead of thioamide.
Uniqueness
N,N’-diphenylpiperazine-1,4-dicarbothioamide is unique due to its thioamide functionalities, which impart distinct chemical and biological properties. These thioamide groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N,4-N-diphenylpiperazine-1,4-dicarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSIZWZVYVUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979529 | |
Record name | N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-94-6 | |
Record name | NSC37550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE-1,4-DICARBOTHIOIC ACID BIS-PHENYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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